molecular formula C12H20N2O B1387314 (1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine CAS No. 1344954-89-7

(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine

Cat. No.: B1387314
CAS No.: 1344954-89-7
M. Wt: 208.3 g/mol
InChI Key: DESQUQJVIHLQJU-JTQLQIEISA-N
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Description

(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine is a chiral compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group:

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the ethoxyphenyl intermediate is replaced by the dimethylamino group.

    Chiral Center Formation: The final step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the amino group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine: The enantiomer of the compound, which may have different biological activity and properties.

    N,N-Dimethyl-2-hydroxyethylamine: A structurally related compound with similar functional groups but lacking the chiral center and phenyl ring.

    2-(Dimethylamino)ethanol: Another related compound with a simpler structure, used in various industrial applications.

Uniqueness

(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine is unique due to its chiral center, which can impart specific stereochemical properties and biological activity

Properties

IUPAC Name

(1S)-1-[3-[2-(dimethylamino)ethoxy]phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10(13)11-5-4-6-12(9-11)15-8-7-14(2)3/h4-6,9-10H,7-8,13H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESQUQJVIHLQJU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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